molecular formula C15H13NO3 B2418948 4-[(Phenylacetyl)amino]benzoic acid CAS No. 73548-12-6

4-[(Phenylacetyl)amino]benzoic acid

Cat. No.: B2418948
CAS No.: 73548-12-6
M. Wt: 255.273
InChI Key: VNHSSBYXYMABJC-UHFFFAOYSA-N
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Description

4-[(Phenylacetyl)amino]benzoic acid is an organic compound with the molecular formula C15H13NO3 It is characterized by a benzene ring substituted with a phenylacetyl group and an amino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Phenylacetyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[(Phenylacetyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are employed.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-[(Phenylacetyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in protein binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Phenylacetyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylacetyl group can mimic natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    4-Aminobenzoic acid:

    Phenylacetic acid: Contains the phenylacetyl group but lacks the amino group on the benzene ring.

    4-Nitrobenzoic acid: Similar structure but with a nitro group instead of the phenylacetyl group.

Uniqueness: 4-[(Phenylacetyl)amino]benzoic acid is unique due to the presence of both the phenylacetyl and amino groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-[(2-phenylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHSSBYXYMABJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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